6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Overview
Description
The compound "6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and applications of structurally related brominated heterocycles, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds often involves the use of bromoketones and various other starting materials to construct the desired core structure. For instance, the stereoselective synthesis of benzo[e][1,4]oxazino[4,3-a][1,4]diazepine-6,12-diones is achieved through solid-phase synthesis starting from polymer-supported amino acids and employing bromoketones as key intermediates . Similarly, the synthesis of brominated bi-indene derivatives is performed from their non-brominated precursors, demonstrating the role of bromination in modifying the properties of the parent compound .
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be complex, with the presence of bromine atoms influencing the overall conformation and reactivity of the molecule. For example, the crystal structure analysis of a brominated bi-indene derivative revealed a change in molecular arrangement compared to its precursor, indicating the impact of bromination on the solid-state structure . This suggests that the bromination in "6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione" could similarly affect its molecular conformation and interactions.
Chemical Reactions Analysis
Brominated heterocycles participate in various chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. The papers describe reactions such as oxidative cross-dehydrogenative coupling , cycloaddition , and reactions with nucleophiles leading to the formation of different heterocyclic structures . These reactions highlight the versatility of brominated heterocycles in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be significantly altered by the presence of bromine atoms. For instance, the photochromic and photomagnetic properties of brominated bi-indene derivatives were investigated, showing that bromination can considerably affect these properties . This implies that "6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione" may also exhibit unique physical and chemical characteristics due to the presence of the bromine atom.
Scientific Research Applications
Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Application
“6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” is a derivative of 2H-benzo[b][1, 4]oxazin-3(4H)-one, which has been explored for its potential pharmaceutical application . This compound, along with other benzoxazine derivatives, has been synthesized and evaluated for antitumor activity .
Method of Application
The compound was prepared using a microwave-assistant four-step synthetic approach . The newly synthesized compounds were characterized by 1H NMR and 13C NMR .
Results
The primary antitumor activities of the target compounds and key intermediates against HT-29, K562, and HepG2 cell lines have been evaluated. The test results showed that 6 benzoxazine derivatives demonstrated certain inhibition against those tumor cells . Especially, “6-bromo-4-(4-(trifluoromethyl)benzyl)-2H-benzo[b][1, 4]oxazin-3(4H)-one” possessed good antitumor activity against HepG2 cancer cell with an IC50 of 6 μM .
Antibacterial and Antifungal Agent
Field
This application falls under the field of Microbiology and Pharmaceutical Sciences .
Application
Compounds derived from 2H-benzo[b][1, 4]oxazin-3(4H)-one, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their antibacterial and antifungal activity .
Method of Application
The compounds were synthesized through a series of chemical reactions, purified, and then tested against various bacterial and fungal strains .
Results
The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their antibacterial and antifungal activity .
Development of Various Therapeutic Agents
Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Application
Imidazole containing compounds, which can include derivatives of “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have a broad range of chemical and biological properties . They have been used in the development of new drugs .
Method of Application
The compounds are synthesized and then tested for various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Results
The results of these tests are not specified in the source, but it is mentioned that the derivatives of 1, 3-diazole show different biological activities .
Anti-Inflammatory and Analgesic Agent
Field
This application falls under the field of Pharmacology .
Application
Compounds derived from benzoxazine, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their anti-inflammatory and analgesic activity .
Method of Application
The compounds were synthesized through a series of chemical reactions, purified, and then tested for their anti-inflammatory and analgesic activity .
Results
The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their anti-inflammatory and analgesic activity .
Antidepressant Agent
Field
This application falls under the field of Neuropharmacology .
Application
Compounds derived from benzoxazine, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their antidepressant activity .
Method of Application
The compounds were synthesized through a series of chemical reactions, purified, and then tested for their antidepressant activity .
Results
The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their antidepressant activity .
Antiplatelet Aggregation Agent
Field
This application falls under the field of Cardiovascular Pharmacology .
Application
Compounds derived from benzoxazine, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their antiplatelet aggregation activity .
Method of Application
The compounds were synthesized through a series of chemical reactions, purified, and then tested for their antiplatelet aggregation activity .
Results
The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their antiplatelet aggregation activity .
Future Directions
properties
IUPAC Name |
6-bromo-1,3-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUCRLHRLJFXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515504 | |
Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione | |
CAS RN |
24088-82-2 | |
Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24088-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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